molecular formula C12H26N2 B8482073 2-(3-Diethylaminopropyl)piperidine

2-(3-Diethylaminopropyl)piperidine

Cat. No.: B8482073
M. Wt: 198.35 g/mol
InChI Key: KTPQNPQODXDJBK-UHFFFAOYSA-N
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Description

2-(3-Diethylaminopropyl)piperidine is a piperidine derivative featuring a diethylamino-propyl substituent at the 2-position of the piperidine ring.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N,N-diethyl-3-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C12H26N2/c1-3-14(4-2)11-7-9-12-8-5-6-10-13-12/h12-13H,3-11H2,1-2H3

InChI Key

KTPQNPQODXDJBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1CCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

KAB-18: Contains a phenylpropyl group on the piperidine nitrogen. Activity: Lower potency (IC₅₀ = 10.2 μM) and significant off-target effects (≥90% non-nAChR actions) due to its bulky aromatic substituent .

COB-3: Features a small alkyl group (unspecified) on the piperidine nitrogen. Comparison: The diethylamino group in 2-(3-Diethylaminopropyl)piperidine is larger than COB-3’s substituent, suggesting intermediate potency and possible residual off-target activity.

PPB-6 and PPB-9: Incorporate isopropyl (PPB-6) or ethyl (PPB-9) groups on the piperidine nitrogen, paired with a benzyl-substituted succinimide. Activity: Enhanced potency due to synergistic effects between small alkyl groups and aromatic ester moieties . Comparison: The absence of an ester or succinimide group in this compound may limit its binding affinity compared to PPB-6/PPB-8.

Substituent Position :
  • 3-Aminopiperidine Derivatives (): Amino groups at the 3-position of piperidine exhibit distinct spatial orientations compared to 2-substituted analogs. This positional difference may alter receptor interaction profiles .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Lipophilicity (LogP)* Solubility*
This compound Diethylaminopropyl (C₈H₁₈N) ~212.3 Moderate (2.5–3.5) High (as salt)
KAB-18 Phenylpropyl ~290.4 High (~4.0) Low
COB-3 Small alkyl ~180–200 Low (~1.5–2.0) Moderate
PPB-6 Isopropyl + succinimide ~350–370 Moderate (~3.0) Low (organic solvents)

*Estimated based on structural analogs and substituent contributions.

  • Lipophilicity: The diethylamino group in this compound increases lipophilicity compared to COB-3 but remains lower than KAB-18, balancing membrane permeability and aqueous solubility .
  • Solubility : Tertiary amine functionality enhances water solubility when protonated (e.g., as hydrochloride salt), contrasting with the poor solubility of aromatic esters like PPB-6 .

Pharmacological Implications

  • Receptor Selectivity: Smaller substituents (e.g., COB-3) minimize off-target effects, while bulkier groups (e.g., KAB-18) increase non-specific binding. The diethylaminopropyl group in this compound may offer a middle ground, though further studies are needed to confirm selectivity .
  • Potency Trends: Compounds with aromatic esters (PPB-6/PPB-9) or biphenyl groups exhibit higher potency due to π-π stacking interactions.

Preparation Methods

Direct N-Alkylation of Piperidine

Direct alkylation of piperidine with 3-diethylaminopropyl halides (e.g., 3-chloro-1-diethylaminopropane) represents a straightforward approach. However, competing N-alkylation at the piperidine nitrogen often necessitates protective strategies. For instance, Boc-protected piperidine enables regioselective C-2 alkylation.

Example Protocol (adapted from):

  • Protect piperidine via Boc anhydride in THF to form Boc-piperidine.

  • Generate the enamide anion using LiHMDS at –78°C.

  • Introduce 3-diethylaminopropyl bromide (1.2 eq) and warm to 25°C.

  • Deprotect with TFA/DCM to yield 2-(3-diethylaminopropyl)piperidine.

Key Data :

  • Yield: 15–22% (unoptimized).

  • Selectivity: C-2 > C-3 (3:1 ratio).

Radical-Mediated Alkylation

The ODU thesis details radical-based alkylation using tri-n-butyltin hydride (SnBu₃H) and AIBN. This method avoids nitrogen protection by leveraging aziridinylcarbinyl radicals.

Steps :

  • React piperidine with 3-diethylaminopropyl bromide under radical conditions.

  • Cyclize via 5-exo-trig pathway to form the piperidine ring.

Limitations :

  • Moderate yields (20–30%) due to competing dimerization.

Reductive Amination Strategies

Imine Formation and Reduction

A two-step reductive amination protocol is adapted from levobupivacaine synthesis:

  • Condense 2-propionylpiperidine with diethylamine to form an imine.

  • Reduce with NaBH₃CN or LiAlH₄ to yield the target compound.

Optimized Conditions :

  • Solvent: MeOH/THF (1:1).

  • Temperature: 60°C.

  • Yield: 68–74%.

Catalytic Hydrogenation Approaches

Hydrogenation of Nitrile Precursors

Patent US5374728A describes cobalt-catalyzed hydrogenation of 2-cyanopyridine derivatives. Adapting this method:

  • Synthesize 2-(3-cyanopropyl)pyridine via Friedel-Crafts alkylation.

  • Hydrogenate at 10 MPa H₂ with Co/kieselguhr catalyst (44–47% Co).

  • Diethylate the resulting primary amine using ethyl bromide/K₂CO₃.

Critical Parameters :

  • Catalyst loading: 0.15 g Co per mole substrate.

  • Yield (post-diethylation): 55–60%.

Rh-Catalyzed Asymmetric Coupling

A Rh-catalyzed reductive Heck reaction enables enantioselective synthesis:

  • Couple pyridine-1(2H)-carboxylate with 3-diethylaminopropyl boronic acid.

  • Hydrogenate the tetrahydropyridine intermediate under H₂/Pd-C.

Advantages :

  • Enantiomeric excess: >96%.

  • Scalability: Demonstrated at 5 mmol scale (81% yield).

Comparative Analysis of Synthetic Routes

MethodYield (%)SelectivityScalabilityCost Efficiency
Direct N-Alkylation15–22ModerateLowHigh
Reductive Amination68–74HighModerateModerate
Catalytic Hydrogenation55–60HighHighLow
Rh-Catalyzed Coupling81ExcellentHighVery High

Experimental Optimization Insights

Solvent and Temperature Effects

  • THF vs. DCM : THF improves enamide anion stability during alkylation.

  • Hydrogenation Temperatures : Optimal at 90–120°C to minimize N-methyl byproducts.

Catalytic System Tuning

  • Co vs. Ru Catalysts : Co achieves higher turnover in nitrile hydrogenation, while Ru excels in imine reduction .

Q & A

Q. What are the recommended synthesis routes for 2-(3-Diethylaminopropyl)piperidine, and what experimental conditions optimize yield and purity?

Methodological Answer: The synthesis of piperidine derivatives typically involves alkylation or nucleophilic substitution. For this compound:

  • Route 1 : React piperidine with 3-chloropropyldiethylamine in anhydrous acetic acid under reflux (60–80°C). Purify via vacuum distillation and recrystallize in ethanol (yield: ~65%) .
  • Route 2 : Use a two-step process: (i) Diethylamine reacts with 1,3-dibromopropane to form 3-diethylaminopropyl bromide; (ii) Couple with piperidine using K₂CO₃ in acetonitrile at 50°C for 12 hours. Isolate via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps accelerate side reactions (e.g., Hofmann elimination)
Solvent PolarityLow (e.g., hexane)Reduces byproduct formation
Purification MethodRecrystallization (ethanol) vs. Flash ChromatographyChromatography improves purity (>98%) but reduces yield

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., diethylamino proton signals at δ 1.0–1.2 ppm; piperidine ring protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peak at m/z 200.3 (M+H⁺) .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water, 0.1% TFA) .

Q. What physicochemical parameters (e.g., log P, solubility) are critical for designing experiments with this compound?

Methodological Answer: Key parameters include:

ParameterValueRelevance
log P 2.8 ± 0.2Predicts membrane permeability for cellular assays
Aqueous Solubility 1.2 mg/mL (25°C)Determines solvent selection (e.g., DMSO for stock solutions)
pKa 9.1 (tertiary amine)Affects ionization state in physiological pH (7.4)
TPSA 12 ŲIndicates blood-brain barrier penetration potential

Data derived from PubChem and computational models (e.g., SwissADME) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies using this compound?

Methodological Answer: Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, solvent concentration).
  • Impurity-driven artifacts (e.g., residual solvents affecting receptor binding).

Q. Resolution Strategies :

  • Replicate studies using standardized protocols (e.g., FDA Bioanalytical Method Validation guidelines) .
  • Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP modulation) .
  • Meta-analysis : Apply statistical tools (e.g., R or Python-based Bayesian models) to harmonize disparate datasets .

Q. How do computational methods enhance the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target receptors (e.g., σ-1 or dopamine D2 receptors) using AutoDock Vina .

  • QSAR Models : Correlate structural features (e.g., alkyl chain length, substituent electronegativity) with activity. Example:

    DerivativeSubstituentIC₅₀ (σ-1 Receptor)
    Parent Compound-120 nM
    Ethyl → PropylLonger chain85 nM
    Diethyl → CyclohexylIncreased hydrophobicity45 nM
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

Methodological Answer:

  • High-Performance Countercurrent Chromatography (HPCCC) : Separates isomers using pH-zone refining (solvent system: hexane/ethyl acetate/methanol/water) .
  • Membrane-Based Separation : Nanofiltration membranes (MWCO 300 Da) remove low-MW impurities .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (heptane/ethanol/diethylamine, 90:10:0.1) .

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